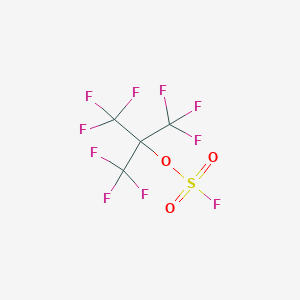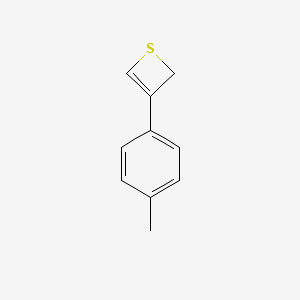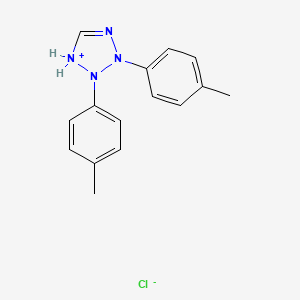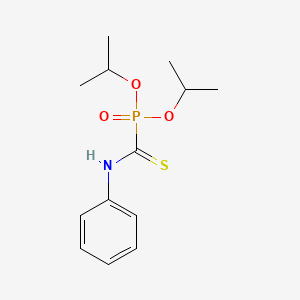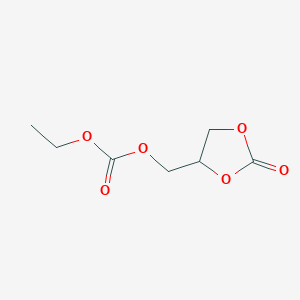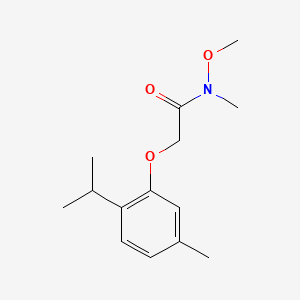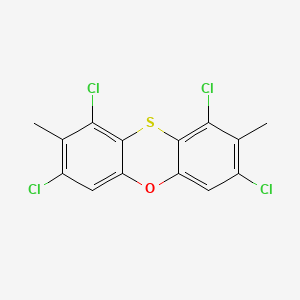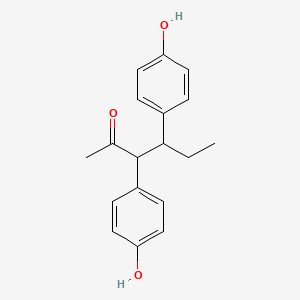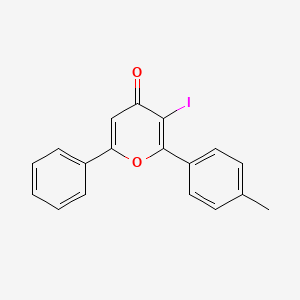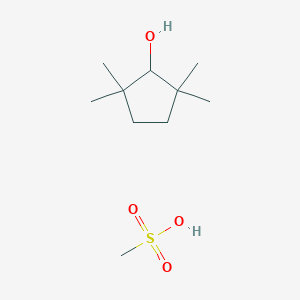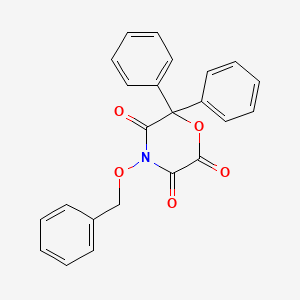
4-(Benzyloxy)-6,6-diphenylmorpholine-2,3,5-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Benzyloxy)-6,6-diphenylmorpholine-2,3,5-trione is an organic compound that belongs to the class of morpholine derivatives This compound is characterized by the presence of a benzyloxy group attached to the morpholine ring, along with two phenyl groups and three ketone functionalities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)-6,6-diphenylmorpholine-2,3,5-trione typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of an appropriate amine with an epoxide or a halohydrin under basic conditions.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via nucleophilic substitution reactions, where a benzyl halide reacts with a hydroxyl group on the morpholine ring.
Attachment of Phenyl Groups: The phenyl groups can be introduced through Friedel-Crafts acylation reactions, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Oxidation to Form Trione: The final step involves the oxidation of the morpholine ring to introduce the three ketone functionalities, which can be achieved using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient catalysts, and scalable purification techniques to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Benzyloxy)-6,6-diphenylmorpholine-2,3,5-trione undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone functionalities to alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxy group or other reactive sites on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as alkoxides, amines, and halides can be used in substitution reactions under appropriate conditions.
Major Products Formed
Oxidation: Products may include carboxylic acids, aldehydes, or other oxidized derivatives.
Reduction: Products may include alcohols, amines, or other reduced derivatives.
Substitution: Products depend on the nucleophile used and may include ethers, amines, or halogenated compounds.
Wissenschaftliche Forschungsanwendungen
4-(Benzyloxy)-6,6-diphenylmorpholine-2,3,5-trione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases or as a drug delivery agent.
Industry: It is used in the development of new materials, including polymers and coatings, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 4-(Benzyloxy)-6,6-diphenylmorpholine-2,3,5-trione involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: It can inhibit or activate enzymes by binding to their active sites or allosteric sites.
Modulation of Receptors: It may interact with cellular receptors, altering their signaling pathways.
Generation of Reactive Species: The compound may generate reactive oxygen species (ROS) or other reactive intermediates that can affect cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Benzyloxy)phenol: A simpler compound with a benzyloxy group attached to a phenol ring.
6,6-Diphenylmorpholine: A morpholine derivative with two phenyl groups but lacking the trione functionalities.
4-(Benzyloxy)-2-hydroxybenzaldehyde: A compound with a benzyloxy group and an aldehyde functionality.
Uniqueness
4-(Benzyloxy)-6,6-diphenylmorpholine-2,3,5-trione is unique due to its combination of a benzyloxy group, two phenyl groups, and three ketone functionalities
Eigenschaften
CAS-Nummer |
105854-09-9 |
|---|---|
Molekularformel |
C23H17NO5 |
Molekulargewicht |
387.4 g/mol |
IUPAC-Name |
6,6-diphenyl-4-phenylmethoxymorpholine-2,3,5-trione |
InChI |
InChI=1S/C23H17NO5/c25-20-21(26)29-23(18-12-6-2-7-13-18,19-14-8-3-9-15-19)22(27)24(20)28-16-17-10-4-1-5-11-17/h1-15H,16H2 |
InChI-Schlüssel |
MTWKJNZTXQVYEZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CON2C(=O)C(=O)OC(C2=O)(C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(Cyclopropylidenemethyl)phenyl]-1,3-dioxolane](/img/structure/B14332275.png)
